Computed Lipophilicity Differentiation: Unsubstituted Scaffold vs. 5-Methyl Analog
The unsubstituted (1,2,4-oxadiazol-3-yl)methanesulfonamide (target) exhibits a computed logP (XLogP3) of –1.3, which is approximately 0.47 log units lower than the 5-methyl-substituted analog (5-methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide, whose computed logP is –0.83 [1]. This difference reflects a measurable increase in hydrophilicity for the unsubstituted scaffold, potentially translating to higher aqueous solubility and reduced passive membrane permeability relative to the methyl congener.
| Evidence Dimension | Computed octanol-water partition coefficient (logP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = –1.3 (PubChem); LogP = –1.1419 (vendor computed) |
| Comparator Or Baseline | 5-Methyl analog (CAS 1603242-28-9): LogP = –0.83348 (vendor computed); XLogP3 value not available via PubChem for direct XLogP3 comparison, vendor logP used as cross-study proxy |
| Quantified Difference | Δ logP ≈ 0.31–0.47 units (target more hydrophilic) |
| Conditions | Computed descriptors: PubChem XLogP3 3.0 (target) vs. vendor-calculated logP (Leyan) for analog; both derived from SMILES input |
Why This Matters
For fragment-based screening libraries, a logP shift of ~0.5 units meaningfully alters the fragment's position on the Lipinski Rule-of-Three compliance grid, directly impacting solubility-driven assay performance and the decision to include this fragment over the methylated analog in an initial screen.
- [1] PubChem Compound Summary for CID 121599962, (1,2,4-Oxadiazol-3-yl)methanesulfonamide. XLogP3-AA value: –1.3. National Center for Biotechnology Information, 2025. View Source
